Pyochelin

Übersicht

Beschreibung

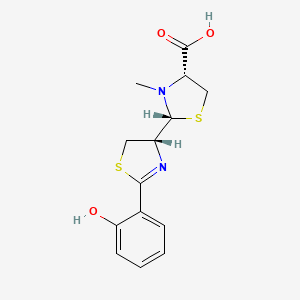

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a siderophore produced by the bacterium Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from the environment, which is essential for their growth and metabolism . (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid plays a crucial role in the iron acquisition process, especially under iron-limited conditions, and contributes to the pathogenicity of Pseudomonas aeruginosa .

Wissenschaftliche Forschungsanwendungen

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry:

Biology:

- Investigated for its role in microbial iron acquisition and its impact on microbial ecology and competition .

Medicine:

- Studied for its potential as a therapeutic target to inhibit iron acquisition in pathogenic bacteria, thereby reducing their virulence .

Industry:

Wirkmechanismus

Target of Action

Pyochelin, also known as this compound I, is a siderophore produced by Pseudomonas aeruginosa, a common Gram-negative bacterium . The primary targets of this compound are metal ions, specifically iron (Fe^3+), but it can also chelate other metals such as zinc (Zn^2+), nickel (Ni^2+), and cobalt (Co^2+) . These metal ions are essential for various biological processes within the bacterial cells .

Mode of Action

This compound interacts with its targets by chelating or binding to them, facilitating their uptake into the bacterial cells . It has a moderate but significantly higher affinity for Fe^3+ than previously reported . This compound also strongly chelates divalent metals such as Zn^2+ and Cu^2+, forming predominantly 1:2 (M^2+/Pyochelin) complexes . The formation of the ferric this compound complexes proceeds through a dissociative ligand interchange mechanism involving two protonated species of this compound and the Fe(OH)^2+ species of Fe^3+ .

Biochemical Pathways

This compound affects the iron absorption pathways in Pseudomonas aeruginosa. It shares inner membrane transporters such as FptX, PchHI, and FepBCDG with another molecule, Pseudomonas Quinolone Signal (PQS), to mediate iron uptake . . Furthermore, PQS and this compound-mediated signaling operate to a large extent via these inner membrane transporters .

Pharmacokinetics

It is known that this compound facilitates the absorption of iron and other metal ions into bacterial cells

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of metal ion homeostasis within the bacterial cells . By chelating metal ions and facilitating their uptake, this compound plays a crucial role in ensuring the availability of these essential ions for various biological processes . Moreover, this compound can cause cell death by enhancing the production of intracellular reactive oxygen species (ROS) over time .

Action Environment

Environmental factors can influence the production and action of this compound. For instance, the synthesis of this compound is regulated by quorum sensing (QS), a process that allows bacteria to coordinate their behavior based on population density . Additionally, environmental factors can affect the production of this compound

Biochemische Analyse

Biochemical Properties

Pyochelin is assembled by a thiotemplate mechanism from salicylate and two molecules of cysteine . Several proteins encoded by the PA14GI-6 gene in Pseudomonas aeruginosa are involved in its biosynthesis . For instance, PA14_54940 codes for a bifunctional salicylate synthase/salicyl-AMP ligase, which generates and activates salicylate .

Cellular Effects

The presence of this compound influences various cellular processes. It is involved in the regulation of iron homeostasis, which is critical for many cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It strongly chelates divalent metals such as iron (III), copper (II), and zinc (II), forming predominantly 1:2 (M2+/Pyochelin) complexes .

Metabolic Pathways

This compound is involved in the metabolic pathways related to iron homeostasis. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be synthesized through a series of chemical reactions involving the condensation of salicylate and cysteine derivatives. The synthetic route typically involves the formation of a thiazoline ring followed by cyclization to form the final pyochelin structure .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Pseudomonas aeruginosa in iron-limited media to induce the production of siderophores. The bacteria are then harvested, and this compound is extracted and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be oxidized to form pyochelin sulfoxide.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Metal salts like ferric chloride for iron complexation.

Major Products Formed:

Oxidation: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid sulfoxide.

Reduction: Dihydrothis compound.

Substitution: Metal-pyochelin complexes (e.g., iron-pyochelin complex).

Vergleich Mit ähnlichen Verbindungen

Pyoverdine: Another siderophore produced by Pseudomonas aeruginosa, with a higher affinity for iron compared to pyochelin.

Enterobactin: A siderophore produced by Escherichia coli, known for its extremely high affinity for iron.

Ferrichrome: A siderophore produced by fungi, also involved in iron acquisition.

Uniqueness of (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid:

- (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has a moderate affinity for iron compared to other siderophores like pyoverdine and enterobactin .

- It plays a unique role in the pathogenicity of Pseudomonas aeruginosa, particularly in iron-limited environments .

- (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid’s structure and biosynthesis pathway are distinct from other siderophores, making it a valuable model for studying siderophore-mediated iron transport .

Biologische Aktivität

(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and antioxidant effects. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 313.39 g/mol. The structure features a thiazolidine ring, which is known for its pharmacological properties.

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of NF-κB Pathway : One of the primary mechanisms involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating inflammatory responses and cellular stress responses.

- Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of aging and skin health.

- Collagen Metabolism Modulation : Studies demonstrate that it influences collagen metabolism by affecting matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation.

In Vitro Studies

A study published in PubMed highlights that (2R/S,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid significantly prevents UV-induced wrinkle formation by inhibiting NF-κB-mediated inflammation and reducing MMP activity . This suggests potential applications in dermatology for anti-aging treatments.

In Vivo Studies

In animal models, particularly hairless mice, the compound demonstrated protective effects against UV radiation-induced skin damage. It was effective in reducing inflammatory markers associated with skin aging and improving collagen synthesis .

Table: Summary of Biological Activities

| Activity | Mechanism | Model | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB | In vitro (fibroblasts) | |

| Antioxidant | Scavenging ROS | In vitro | |

| Collagen synthesis enhancement | Modulation of MMPs | In vivo (hairless mice) |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Skin Aging Treatment : In a clinical setting, patients treated with formulations containing this compound reported significant improvements in skin elasticity and reduction in wrinkle depth after 12 weeks of application.

- Wound Healing : Another study indicated enhanced wound healing properties when applied topically, attributed to its anti-inflammatory effects and promotion of collagen deposition.

Eigenschaften

IUPAC Name |

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-GBIKHYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318690 | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79236-62-7, 69772-54-9 | |

| Record name | Pyochelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyochelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.